4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11188105
InChI: InChI=1S/C16H15N3O2S/c1-20-12-8-9-14(21-2)13(10-12)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
SMILES: COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC11188105

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H15N3O2S/c1-20-12-8-9-14(21-2)13(10-12)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
Standard InChI Key DOUHAGYCXYRRMN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at positions 3, 4, and 5. The 4-position is occupied by a 2,5-dimethoxyphenyl group, while the 5-position contains a phenyl ring. A thiol (-SH) group at position 3 enhances reactivity, enabling hydrogen bonding and metal coordination. The methoxy groups contribute to lipophilicity, influencing membrane permeability and bioavailability.

Table 1: Molecular Properties of 4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight313.4 g/mol
IUPAC Name4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
SMILESCOC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3
logP3.82 (predicted)
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors5

Data derived from experimental characterizations confirm its crystalline solid state and stability under ambient conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include ν(S-H) at ~2550 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and ν(C-O-C) at ~1250 cm⁻¹.

  • ¹H NMR: Signals for methoxy protons appear as singlets at δ 3.7–3.8 ppm, while aromatic protons resonate between δ 6.9–7.9 ppm .

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 313.4, consistent with its molecular weight.

Synthesis and Derivative Formation

Synthetic Routes

The compound is synthesized via cyclocondensation of thiocarbohydrazide with substituted benzoic acids, followed by Schiff base formation with aldehydes . A representative protocol involves:

  • Cyclization: Heating 2,5-dimethoxybenzoic acid with thiocarbohydrazide at 220°C yields the triazole-thiol intermediate .

  • Functionalization: Reacting the intermediate with benzaldehyde derivatives under acidic conditions introduces the phenyl substituent.

Key Reaction Steps:

  • Formation of Thiocarbohydrazide Intermediate:

    Thiocarbohydrazide+2,5-Dimethoxybenzoic AcidΔTriazole-Thiol Intermediate\text{Thiocarbohydrazide} + \text{2,5-Dimethoxybenzoic Acid} \xrightarrow{\Delta} \text{Triazole-Thiol Intermediate}
  • Schiff Base Formation:

    Intermediate+BenzaldehydeHCl4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol\text{Intermediate} + \text{Benzaldehyde} \xrightarrow{\text{HCl}} \text{4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol}

Yield and Optimization

Reaction yields typically range from 56% to 79%, depending on substituents and reaction conditions . Solvent systems like ethanol-dimethylformamide (1:1) improve crystallinity, while microwave-assisted synthesis reduces reaction times.

Pharmacological Activities

Antifungal Activity

The compound exhibits moderate antifungal activity against Candida albicans (MIC = 128 μg/mL), attributed to its thiol group disrupting fungal cell membranes . Chloride-substituted analogs show enhanced potency (MIC = 16–32 μg/mL), suggesting electronegative groups improve target binding .

Antibacterial Properties

Against Gram-positive bacteria (Staphylococcus aureus), the compound demonstrates bacteriostatic effects at 256 μg/mL, likely through inhibition of cell wall synthesis enzymes . Gram-negative strains (Escherichia coli) are less susceptible due to outer membrane impermeability.

Table 2: Biological Activity Profile

OrganismMIC (μg/mL)Mechanism of Action
Candida albicans128Membrane disruption
Staphylococcus aureus256Cell wall synthesis inhibition
Escherichia coli>512N/A (Resistant)

In Silico Studies and Pharmacokinetics

ADMET Predictions

  • Lipinski’s Rule: The compound complies with all criteria (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), indicating oral bioavailability.

  • Toxicity: Low predicted cardiotoxicity (hERG IC₅₀ >10 μM) and hepatotoxicity risk .

  • Metabolic Stability: Resistant to CYP450-mediated oxidation, suggesting a prolonged half-life .

Molecular Docking

Docking studies with C. albicans sterol 14α-demethylase (CYP51) reveal favorable binding (ΔG = -8.2 kcal/mol) via hydrogen bonds with the thiol group and π-π interactions with the dimethoxyphenyl ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator